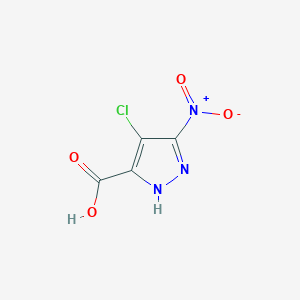
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a prop-2-enoyl chloride group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of 1-ethyl-1H-pyrazole with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also minimizes the formation of by-products and improves the overall efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the prop-2-enoyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Addition Reactions: The double bond in the prop-2-enoyl chloride group can undergo addition reactions with electrophiles or nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: For the formation of amides.
Alcohols: For the formation of esters.
Lewis Acids: To catalyze cyclization reactions.
Bases: Such as triethylamine, to neutralize acids formed during reactions.
Major Products
The major products formed from the reactions of this compound include amides, esters, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl chloride include other pyrazole derivatives, such as:
- 3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide
- 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enyl alcohol .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Propiedades
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-2-11-6-7(5-10-11)3-4-8(9)12/h3-6H,2H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPLDIVJYBXJBU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B7761781.png)
![3,5-dimethoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7761793.png)



![4-[(4-Isopropylphenoxy)methyl]benzohydrazide](/img/structure/B7761831.png)







![4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride](/img/structure/B7761888.png)
